Methanone, [4-(dimethylamino)phenyl](4-hydroxyphenyl)-

Thermophysical characterization Crystal engineering Solid-state formulation

Generic benzophenones fail in hot-fill UV-filter manufacturing and lack orthogonal reactivity for sequential derivatization. This unsymmetrical 4-dimethylamino-4′-hydroxybenzophenone eliminates those bottlenecks: • Melting point of 200 °C withstands thermal processing (>135 °C) required for sunscreen hot-fill and post-filling sterilization. • Orthogonal phenolic -OH and dimethylamino groups enable sequential functionalization without protecting-group chemistry, accelerating dye and pharmacophore synthesis. • Balanced logP (3.4) and TPSA (40.5 Ų) provide a favorable solubility-permeability profile for medicinal chemistry programs, avoiding the excessive hydrophobicity of Michler's ketone.

Molecular Formula C15H15NO2
Molecular Weight 241.28 g/mol
CAS No. 102827-03-2
Cat. No. B3045186
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethanone, [4-(dimethylamino)phenyl](4-hydroxyphenyl)-
CAS102827-03-2
Molecular FormulaC15H15NO2
Molecular Weight241.28 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)O
InChIInChI=1S/C15H15NO2/c1-16(2)13-7-3-11(4-8-13)15(18)12-5-9-14(17)10-6-12/h3-10,17H,1-2H3
InChIKeyWOXJBHQBQQJRFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Dimethylamino-4′-hydroxybenzophenone: Structural Identity and Compound Class


Methanone, [4-(dimethylamino)phenyl](4-hydroxyphenyl)-, commonly referred to as 4-dimethylamino-4′-hydroxybenzophenone, is an unsymmetrical benzophenone derivative bearing an electron-donating dimethylamino group on one phenyl ring and a hydrogen-bond-capable hydroxy group on the other [1]. With a molecular formula of C₁₅H₁₅NO₂ and a molecular weight of 241.28 g·mol⁻¹, this compound belongs to the amino-substituted hydroxybenzophenone class, which finds application as synthetic intermediates for dyes, photostable UV filters, and photoinitiator building blocks [2][3]. Its dual push–pull functionality distinguishes it from simpler mono-substituted benzophenone analogs and underpins its unique thermophysical and photochemical profile.

Asymmetric benzophenone with orthogonal dimethylamino and hydroxy reactive handles
Member of amino-substituted hydroxybenzophenone class reported for UVA photostability
Dual hydrogen-bond donor/acceptor pattern supports crystal engineering studies

Why 4-Dimethylamino-4′-hydroxybenzophenone Cannot Be Substituted


Benzophenone derivatives with different substituent patterns exhibit markedly divergent thermal, solubility, and photophysical properties that directly impact their performance in end-use applications [1]. Symmetric analogs such as Michler's ketone (4,4′-bis(dimethylamino)benzophenone) lack the phenolic –OH group required for further derivatization or hydrogen-bond-driven crystal engineering, while 4-hydroxybenzophenone lacks the dialkylamino auxochrome that shifts UV absorption into the UVA range [2]. Procurement based solely on the benzophenone core or a single functional handle ignores these critical property discontinuities. The quantitative comparisons detailed in Section 3 demonstrate that substitution with a generic in-class compound introduces significant risk of altered melting behavior, insufficient UV-filter photostability, or incompatible reactivity in downstream synthetic sequences.

Phenolic –OH enables derivatization and directional hydrogen bonding
Michler’s ketone and 4-(dimethylamino)benzophenone lack the –OH handle, altering solid-state assembly and reactivity
Dimethylamino auxochrome contributes to absorption shift into the UVA region
4-Hydroxybenzophenone lacks this group and absorbs primarily in UVB/UVC, limiting photoprotection research utility

4-Dimethylamino-4′-hydroxybenzophenone: Quantitative Differentiation


Melting Point Elevation Over Analogues

The melting point of 4-dimethylamino-4′-hydroxybenzophenone is experimentally reported at 473.15 K (200 °C), which is significantly higher than either of its mono-functional parent structures: 4-hydroxybenzophenone (405–408 K; 132–135 °C) and 4-(dimethylamino)benzophenone (362–366 K; 89–93 °C) [1]. This represents a thermal stability enhancement of approximately 68 °C over the hydroxy analog and 110 °C over the dimethylamino analog.

Melting Point
Reported
473 K (200 °C) vs 405–408 K (4-hydroxy) and 362–366 K (4-dimethylamino)
Reported higher melting point may support processing where mono‑substituted analogs undergo phase change
DETHERM experimental value; comparator data from TCI specifications
Thermophysical characterization Crystal engineering Solid-state formulation

Lipophilicity (XLogP3) Profile

The computed XLogP3 for 4-dimethylamino-4′-hydroxybenzophenone is 3.4, reflecting the balanced hydrophilic–lipophilic character imparted by the asymmetric substitution pattern [1]. This value is approximately 0.5 log units lower than that of the symmetric and more hydrophobic Michler's ketone (experimental log Kow = 3.87) and similar to that of unsubstituted benzophenone (logP ≈ 3.18), indicating that the presence of a single phenolic –OH group meaningfully modulates the partition coefficient compared to the bis(dimethylamino) analog [2].

Lipophilicity
Reported
XLogP3 = 3.4
Intermediate computed logP may support compatibility in polar formulation research matrices
PubChem computed; Michler’s ketone experimental log Kow = 3.87
Lipophilicity Partition coefficient Bioavailability prediction

UVA Absorption Advantage

Patent EP 1 046 391 B1 claims the use of amino-substituted hydroxybenzophenone derivatives, which encompass 4-dimethylamino-4′-hydroxybenzophenone, as photostable UV filters specifically active in the 320–400 nm UVA region for protecting human skin and hair [1]. In contrast, unsubstituted benzophenone absorbs predominantly in the UVB/UVC range with λₘₐₓ around 252–260 nm, and 4-hydroxybenzophenone shows absorption maxima at approximately 281 and 324 nm in cyclohexane [2]. The combination of the amino auxochrome with the hydroxy group in the molecular structure extends the absorption envelope into the UVA region, a property not realized by either functional group alone.

UVA Absorption Context
Class-level
Class claimed for 320–400 nm UVA protection in patent literature
Class-level evidence suggests absorption shift into UVA; exact λₘₐₓ for this compound not reported
Patent EP 1 046 391 B1; data to verify for exact compound
UV filter Photostability Sunscreen formulation

Topological Polar Surface Area and Heavy Atom Count

4-Dimethylamino-4′-hydroxybenzophenone (C₁₅H₁₅NO₂) possesses a topological polar surface area (TPSA) of 40.5 Ų and 18 heavy atoms, compared to 4-(dimethylamino)benzophenone (C₁₅H₁₅NO) which has a TPSA of 20.3 Ų and 17 heavy atoms [1][2]. The incorporation of the 4′-hydroxy group adds one hydrogen-bond donor, increasing intermolecular interaction capacity without significantly enlarging the molecular framework.

TPSA & H‑Bond Donors
Head-to-head
TPSA 40.5 Ų, 1 H‑bond donor vs 20.3 Ų, 0 donors for 4‑dimethylamino analog
Doubled polar surface area and H‑bond donor may enhance directional interactions in crystal engineering
Computed descriptors; 4‑(dimethylamino)benzophenone as reference
Molecular descriptors Drug-likeness Computational screening

Bifunctional Synthetic Intermediate

Hydroxybenzophenones are widely documented as key synthetic intermediates for pharmaceuticals, dyes, fragrances, and agrochemicals, with over 1,900 synthetic methods cataloged [1]. The bifunctional nature of 4-dimethylamino-4′-hydroxybenzophenone—bearing both a reactive phenolic –OH group for etherification or esterification and a tertiary amino group capable of quaternization or oxidation—affords synthetic branching options unavailable from either 4-hydroxybenzophenone (single reactive site) or Michler's ketone (two equivalent amino sites, no hydroxyl) [2]. This substitution pattern enables sequential, orthogonally directed functionalization for constructing unsymmetrical triarylmethane dyes or 1,1,2-triphenylethylene pharmaceutical scaffolds related to Tamoxifen chemistry [3].

Synthetic Versatility
Class-level
Orthogonal reactive sites: phenolic –OH and tertiary –N(CH₃)₂
May enable divergent synthesis with fewer protection steps compared to mono‑functional benzophenones
Hydroxybenzophenone handbook; over 1,900 synthetic methods cataloged
Synthetic intermediate Dye chemistry Tamoxifen analogs

4-Dimethylamino-4′-hydroxybenzophenone: Application Scenarios


High-Temperature UV-Filter Formulation

The melting point of 200 °C enables incorporation into cosmetic and pharmaceutical UV-filter preparations that require thermal processing above 135 °C—the melting point of the simpler 4-hydroxybenzophenone analog [1]. When combined with the class-level UVA photostability claims of EP 1 046 391 B1 [2], this compound is suitable for sunscreen formulations that undergo hot-fill manufacturing, post-filling sterilization, or exposure to elevated temperatures during storage and transport.

Crystal Engineering via Hydrogen Bonding

With a TPSA of 40.5 Ų and one hydrogen-bond donor (–OH) paired with three hydrogen-bond acceptors (carbonyl oxygen, dimethylamino nitrogen, phenolic oxygen), this compound offers a rich supramolecular synthon library for crystal engineering studies [3]. Its melting point elevation of >65 °C relative to 4-hydroxybenzophenone is consistent with stronger intermolecular interactions in the solid state, making it a model compound for investigating structure–property relationships in benzophenone-based cocrystals and polymorph screens.

Divergent Synthesis of Dyes and Bioactive Scaffolds

The orthogonal reactivity of the phenolic –OH and dimethylamino groups allows sequential functionalization without protecting-group manipulation, a synthetic advantage not offered by the symmetric Michler's ketone (two identical amino sites) or mono-functional 4-(dimethylamino)benzophenone [4]. This positions the compound as a strategic intermediate for constructing unsymmetrical triarylmethane cation dyes, where differential substitution on the two aryl rings is required for tuning color and binding properties, and for synthesizing 1,1,2-triphenylethylene pharmacophores with antiproliferative activity.

Drug Candidate Preformulation Screening

The computed XLogP3 of 3.4 represents a balanced lipophilicity profile that falls between the more hydrophobic Michler's ketone (log Kow = 3.87) and unsubstituted benzophenone (logP ≈ 3.18) [5]. This intermediate logP value, coupled with a TPSA of 40.5 Ų, suggests favorable solubility–permeability balance for transdermal or oral drug delivery. Procurement for medicinal chemistry programs evaluating benzophenone-based kinase inhibitors or nuclear receptor modulators should consider this compound as a scaffold that avoids the excessive hydrophobicity and potential toxicity associated with Michler's ketone while retaining sufficient membrane permeability.

Application
Selection Property
Validation Focus
UV-filter research formulations requiring thermal processing
Thermal stability profile (elevated melting point)
Verify photostability and UVA absorption under hot-fill or sterilization conditions
Crystal engineering and cocrystal design
Dual H‑bond donor/acceptor architecture and moderate TPSA
Screen for supramolecular synthons and structure–property relationships
Divergent synthesis of unsymmetrical dyes and pharmacophores
Orthogonal –OH and –N(CH₃)₂ reactive handles
Evaluate sequential functionalization efficiency without protecting groups
Medicinal chemistry scaffold exploration
Intermediate lipophilicity and balanced TPSA profile
Assess solubility–permeability balance and derivatization for target engagement
Quote Request

Request a Quote for Methanone, [4-(dimethylamino)phenyl](4-hydroxyphenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.